[(3-Methylidenecyclobutyl)sulfonyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methylidenecyclobutyl)sulfonyl]benzene is an organic compound with the molecular formula C₁₁H₁₂O₂S It is a benzene derivative featuring a sulfonyl group attached to a cyclobutyl ring with a methylene substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methylidenecyclobutyl)sulfonyl]benzene typically involves the reaction of benzene derivatives with sulfonyl chlorides under controlled conditions. One common method includes the use of electrophilic aromatic substitution reactions where benzene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methylidenecyclobutyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where electrophiles replace hydrogen atoms on the benzene ring.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄), nitric acid (HNO₃), and halogens (Cl₂, Br₂) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce sulfonic acids .
Wissenschaftliche Forschungsanwendungen
[(3-Methylidenecyclobutyl)sulfonyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of [(3-Methylidenecyclobutyl)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance structures .
Vergleich Mit ähnlichen Verbindungen
[(3-Methylidenecyclobutyl)sulfonyl]benzene can be compared with other benzene derivatives such as:
- [(4-Methylcyclohexyl)sulfonyl]benzene
- [(2-Methylpropyl)sulfonyl]benzene
- [(3-Methylcyclopentyl)sulfonyl]benzene
These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring. This compound is unique due to the presence of the cyclobutyl ring with a methylene substituent, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C11H12O2S |
---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
(3-methylidenecyclobutyl)sulfonylbenzene |
InChI |
InChI=1S/C11H12O2S/c1-9-7-11(8-9)14(12,13)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
InChI-Schlüssel |
BBPQZLZLJKDISO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC(C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.